molecular formula C25H21ClFN5O2S B12152342 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

Cat. No.: B12152342
M. Wt: 510.0 g/mol
InChI Key: TUVUUBXYJLGRKH-LQKURTRISA-N
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Description

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol or disulfide compound, often under mild conditions to avoid decomposition.

    Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with 4-fluorophenyl ethylideneamine, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or antibacterial agent.

    Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the aromatic groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetamide: This compound shares the chlorophenyl group but lacks the triazole and sulfanyl groups.

    3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound has a chlorophenyl group and an oxirane ring but differs significantly in structure.

Uniqueness

The uniqueness of 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide lies in its combination of a triazole ring, sulfanyl group, and multiple substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H21ClFN5O2S

Molecular Weight

510.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H21ClFN5O2S/c1-16(17-3-9-20(27)10-4-17)28-29-23(33)15-35-25-31-30-24(18-5-13-22(34-2)14-6-18)32(25)21-11-7-19(26)8-12-21/h3-14H,15H2,1-2H3,(H,29,33)/b28-16+

InChI Key

TUVUUBXYJLGRKH-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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